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Compound of Interest

Compound Name: 6-(Di-Boc-amino)-2-bromopyridine

Cat. No.: B1316325

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

6-(Di-Boc-amino)-2-bromopyridine has emerged as a critical building block in modern
medicinal chemistry, offering a strategic entry point for the synthesis of a diverse array of
complex molecules, particularly in the realm of kinase inhibitors. The presence of the di-Boc
(di-tert-butyloxycarbonyl) protected amine at the 6-position provides stability during synthetic
transformations and allows for controlled deprotection, while the bromine atom at the 2-position
serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This
combination of features enables the systematic construction of substituted aminopyridine
scaffolds, which are prevalent in numerous biologically active compounds. This document
provides detailed application notes and experimental protocols for the synthesis,
functionalization, and deprotection of 6-(Di-Boc-amino)-2-bromopyridine, highlighting its
utility as a key intermediate in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 6-(Di-Boc-amino)-2-bromopyridine is
presented below.
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Property Value

CAS Number 870703-61-0[1][2]

Molecular Formula C15H21BrN204[1][2]

Molecular Weight 373.24 g/mol [1][2]

Appearance Typically an off-white to light yellow solid.
Solubility Soluble in organic solvents such as

dichloromethane, ethyl acetate, and THF.

Experimental Protocols
Protocol 1: Synthesis of 6-(Di-Boc-amino)-2-
bromopyridine

This protocol outlines the protection of the amino group of 2-amino-6-bromopyridine using di-
tert-butyl dicarbonate (Bocz0).

Materials:

2-Amino-6-bromopyridine

» Di-tert-butyl dicarbonate (Bocz0)

¢ 4-(Dimethylamino)pyridine (DMAP)

o Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

e Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate or magnesium sulfate

 Silica gel for column chromatography
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e Hexanes and Ethyl acetate

Procedure:

To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous DCM or THF, add
triethylamine (2.5 eq).

o Add di-tert-butyl dicarbonate (2.2 eq) and a catalytic amount of DMAP (0.1 eq).

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction with saturated agueous sodium bicarbonate solution.
o Extract the aqueous layer with DCM or ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
hexanes and ethyl acetate to afford 6-(Di-Boc-amino)-2-bromopyridine.

Caption: Synthetic workflow for the preparation of 6-(Di-Boc-amino)-2-bromopyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling
of 6-(Di-Boc-amino)-2-bromopyridine with an arylboronic acid. The di-Boc protecting group
enhances stability and often leads to cleaner reactions compared to the unprotected amine.

Materials:

6-(Di-Boc-amino)-2-bromopyridine (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (2-5 mol%)

Base (e.g., K2COs, Cs2C0s3, K3sPOa4) (2.0-3.0 eq)
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e Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
o Degassed water (if using a mixed solvent system)
 Inert atmosphere (Argon or Nitrogen)

Procedure:

e To a flame-dried Schlenk flask under an inert atmosphere, add 6-(Di-Boc-amino)-2-
bromopyridine, the arylboronic acid, the base, and the palladium catalyst.

» Add the anhydrous, degassed solvent. If using a mixed solvent system like dioxane/water,
add the degassed water via syringe.

» Heat the reaction mixture to 80-110 °C with vigorous stirring.

e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature.

» Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:
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Note: This data is representative for related bromopyridines and serves as a starting point for

optimization with 6-(Di-Boc-amino)-2-bromopyridine.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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